molecular formula C7H8N8O3 B2441438 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1001500-00-0

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No. B2441438
CAS RN: 1001500-00-0
M. Wt: 252.194
InChI Key: ZXQOECPLXQRMFZ-UHFFFAOYSA-N
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Description

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide, also known as NTMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In agriculture, 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has been investigated for its ability to enhance plant growth and protect against various plant diseases. In material science, 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has been explored for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in microbial and cancer cells. 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell wall synthesis and membrane integrity. In cancer cells, 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has been shown to induce cell cycle arrest and apoptosis by activating specific signaling pathways.
Biochemical and Physiological Effects:
1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have demonstrated that 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide can interact with specific proteins and enzymes in cells, leading to changes in their activity and function. In vivo studies have shown that 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide can affect the growth and development of various organisms, including plants and animals. However, the exact biochemical and physiological effects of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide on living organisms are still being investigated.

Advantages and Limitations for Lab Experiments

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide has several advantages for use in lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, there are also some limitations to its use, including its limited solubility in water and some organic solvents, and its potential to interact with other compounds and interfere with experimental results.

Future Directions

There are several future directions for the study of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide. One area of research is the development of new synthesis methods and modifications to the chemical structure of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide to improve its potency and selectivity. Another area of research is the investigation of the mechanism of action of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide at the molecular level, which could lead to the development of new drugs and therapies. Additionally, further studies are needed to explore the potential applications of 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide in agriculture and material science.

Synthesis Methods

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide can be synthesized by reacting 3-nitro-1H-1,2,4-triazole with hydrazine hydrate and pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific conditions. The resulting product is purified by recrystallization to obtain 1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide in a high yield and purity.

properties

IUPAC Name

1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N8O3/c8-10-6(16)5-1-2-13(11-5)4-14-3-9-7(12-14)15(17)18/h1-3H,4,8H2,(H,10,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQOECPLXQRMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)NN)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Nitro-1H-1,2,4-triazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

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